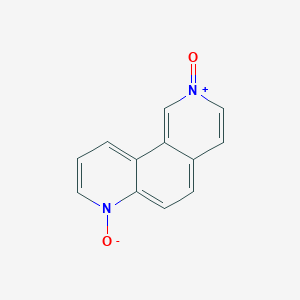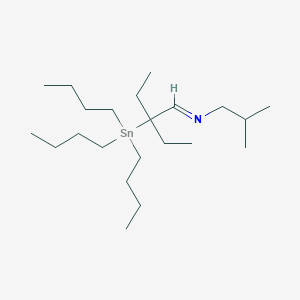
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. These compounds are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine typically involves the reaction of an appropriate imine precursor with a tributyltin reagent. The reaction conditions often include:
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for organotin compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of method depends on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form simpler organotin species.
Substitution: The tributyltin group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Tin oxides and corresponding organic fragments.
Reduction: Simpler organotin compounds.
Substitution: New organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Organotin compounds are used as catalysts in various organic reactions.
Synthesis: They are intermediates in the synthesis of complex organic molecules.
Biology
Biocides: Some organotin compounds have biocidal properties and are used in antifouling paints.
Enzyme Inhibition: They can inhibit certain enzymes, making them useful in biochemical research.
Medicine
Drug Development: Organotin compounds are investigated for their potential use in drug development.
Industry
Stabilizers: Used as stabilizers in the production of polyvinyl chloride (PVC).
Coatings: Employed in coatings to prevent microbial growth.
Wirkmechanismus
The mechanism of action of (1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine involves the interaction of the tin atom with various molecular targets. The tributyltin group can interact with enzymes, proteins, and other biomolecules, leading to inhibition or modification of their activity. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Chloride: Another organotin compound with similar properties.
Tributyltin Oxide: Used as a biocide and antifouling agent.
Dibutyltin Dichloride: Used in the synthesis of other organotin compounds.
Uniqueness
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an imine group with a tributyltin moiety makes it versatile for various applications.
Eigenschaften
CAS-Nummer |
61385-75-9 |
|---|---|
Molekularformel |
C22H47NSn |
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
2-ethyl-N-(2-methylpropyl)-2-tributylstannylbutan-1-imine |
InChI |
InChI=1S/C10H20N.3C4H9.Sn/c1-5-10(6-2)8-11-7-9(3)4;3*1-3-4-2;/h8-9H,5-7H2,1-4H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
ZKEWSHOHSNTZCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(CC)(CC)C=NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-](/img/structure/B14588334.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
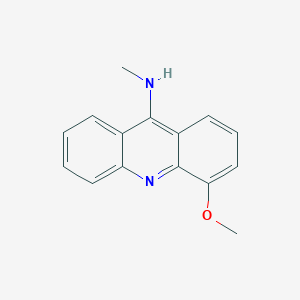
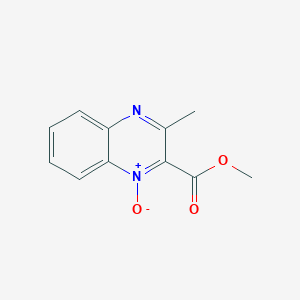
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
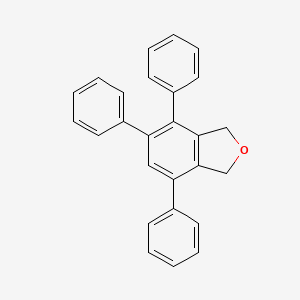
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
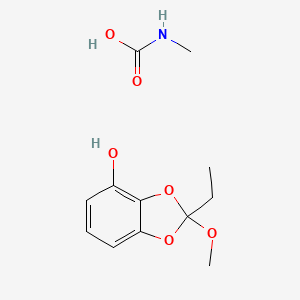
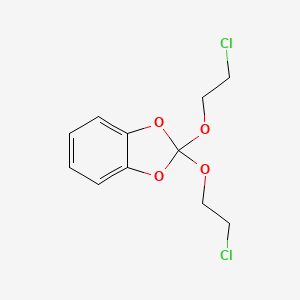
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
